molecular formula C10H20O7P2 B1593906 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide CAS No. 4090-52-2

2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide

Cat. No.: B1593906
CAS No.: 4090-52-2
M. Wt: 314.21 g/mol
InChI Key: ABOQUUWIIIVSEK-UHFFFAOYSA-N
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Description

2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is an organophosphorus compound with the molecular formula C10H20O7P2. It is known for its unique structure, which includes two 1,3,2-dioxaphosphorinane rings connected by an oxygen atom. This compound is often used in various industrial applications due to its flame-retardant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide typically involves the reaction of 5,5-dimethyl-1,3,2-dioxaphosphorinane with an oxidizing agent. One common method includes the use of hydrogen peroxide as the oxidizing agent under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity. The process may involve continuous flow systems to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction can produce lower oxidation state derivatives .

Scientific Research Applications

Flame Retardancy

One of the primary applications of 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide is as a flame retardant , particularly in textiles and polymers. It is effective in enhancing the fire resistance of materials such as viscose fibers and other cellulosic substrates.

Application GroupSubstrateFunction
TextilesViscoseFlame retardant
PaintsVariousFire-resistant coatings
AdhesivesVariousImproved thermal stability

Research indicates that the incorporation of this compound into materials can significantly reduce flammability and improve safety standards in consumer products .

Chemical Synthesis

The compound is also utilized in the synthesis of various organophosphorus compounds. Its ability to act as a precursor or intermediate in chemical reactions makes it valuable in organic synthesis processes.

Case Study: Synthesis of Organophosphorus Compounds

In a study published by Krawczyk et al., the compound was employed in the synthesis of novel organophosphorus derivatives with potential biological activity. The research demonstrated that modifications to the phosphorinane structure could lead to compounds with enhanced efficacy against certain pathogens .

Agricultural Applications

There is ongoing research into the use of this compound as a component in agricultural chemicals. Its phosphorus content may enhance nutrient delivery in fertilizers or act as a pesticide.

Case Study: Phosphorus Fertilizers

A recent investigation explored the use of phosphorinane derivatives in slow-release fertilizers. The findings suggested that these compounds could improve nutrient retention in soil and reduce leaching, thereby increasing agricultural efficiency .

Regulatory Status

The compound is registered under various regulatory frameworks including REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) which ensures its safe use in industrial applications .

Mechanism of Action

The mechanism by which 2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide exerts its effects is primarily through its ability to interfere with the combustion process. The compound releases phosphorus-containing radicals that inhibit the propagation of flames. This action is facilitated by the compound’s molecular structure, which allows it to effectively interact with the combustion intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is unique due to its dual ring structure connected by an oxygen atom, which imparts distinct chemical and physical properties. This structure enhances its effectiveness as a flame retardant compared to other similar compounds .

Biological Activity

2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide (CAS No. 4090-51-1) is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of phosphorinanes and exhibits unique chemical properties that may influence its biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

The chemical structure of this compound includes two dioxaphosphorinane units connected by an oxygen atom. The molecular formula is C10H20O5P2C_{10}H_{20}O_5P_2, with a molecular weight of approximately 346.34 g/mol. Key physical properties include:

PropertyValue
Melting Point233 °C
Boiling Point342.6 ± 25.0 °C
Density1.35 ± 0.1 g/cm³
Water Solubility1.4 mg/L at 20 °C
LogP2.48 at 23 °C

Antioxidant Properties

Research indicates that compounds containing phosphorus can exhibit antioxidant properties. The dioxaphosphorinane structure may contribute to radical scavenging activity due to the presence of the phosphorus atom which can stabilize free radicals. Studies have shown that similar phosphorous compounds can effectively reduce oxidative stress in biological systems .

Cytotoxicity and Anticancer Activity

Preliminary studies have evaluated the cytotoxic effects of related phosphorinane derivatives against various cancer cell lines. For instance, derivatives showed selective toxicity towards hepatocarcinoma (Huh7) and adenocarcinoma (HCT-8) cell lines with IC50 values ranging from 50 to 200 µM . Although specific data on this compound is limited, the structural similarities suggest potential anticancer activity.

Enzyme Inhibition

Enzyme inhibition studies are critical for understanding the biological mechanisms of compounds like this one. Phosphorus-containing compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases . The inhibition rates and IC50 values for similar compounds indicate potential therapeutic applications in conditions like Alzheimer’s disease.

Case Studies

A notable case study involved the synthesis and biological evaluation of related phosphorinane derivatives that were tested for their ability to inhibit AChE and BuChE. The results demonstrated varying degrees of inhibition with some derivatives achieving IC50 values as low as 4 µM for BuChE . These findings suggest that modifications to the phosphorinane structure can enhance biological activity.

Properties

IUPAC Name

2-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O7P2/c1-9(2)5-13-18(11,14-6-9)17-19(12)15-7-10(3,4)8-16-19/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOQUUWIIIVSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1)OP2(=O)OCC(CO2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193900
Record name 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4090-52-2
Record name 1,3,2-Dioxaphosphorinane, 2,2′-oxybis[5,5-dimethyl-, 2,2′-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4090-52-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxybis[5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2'-dioxide
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Record name 2,2'-OXYBIS(5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE) 2,2'-DIOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
Reactant of Route 2
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2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
Reactant of Route 3
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2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
Reactant of Route 4
2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
Reactant of Route 5
2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
Reactant of Route 6
2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide

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